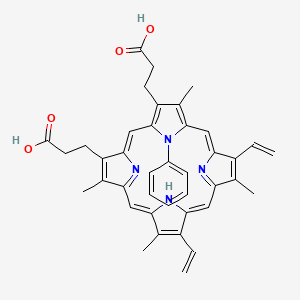

N-Phenylprotoporphyrin IX

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Phenylprotoporphyrin IX is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, particularly in the formation of heme, chlorophyll, and vitamin B12. This specific compound is characterized by its unique structure, which includes multiple functional groups and a phenyl substituent, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylprotoporphyrin IX typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-efficiency, often employing robust catalysts and environmentally friendly solvents. Purification steps, such as chromatography and crystallization, are crucial to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenylprotoporphyrin IX undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which are essential for its biological activity.

Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring, affecting its reactivity.

Substitution: Functional groups on the porphyrin ring can be substituted with other groups, altering its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Heme Interaction Studies

N-Phenylprotoporphyrin IX serves as a crucial model compound for studying heme interactions within biological systems. It has been shown to form stable complexes with hemoglobin and cytochrome P450 enzymes, providing insights into the mechanisms of enzyme inactivation and heme degradation pathways. For instance, the reaction of phenylhydrazine with hemoglobin leads to the formation of this compound, which can inhibit enzymatic activity by altering the heme structure .

1.2 Induction of Heme Oxygenase Activity

Research indicates that this compound can influence heme oxygenase activity, an important enzyme in heme metabolism. In studies involving rat liver and kidney tissues, phenylhydrazine was found to significantly induce heme oxygenase activity, leading to increased bilirubin production—a critical process in detoxifying heme . This application highlights the potential of this compound in understanding metabolic disorders related to heme degradation.

Pharmacological Applications

2.1 Photodynamic Therapy

this compound has been explored as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells and infectious agents. Studies have demonstrated its effectiveness in treating various cancers by inducing apoptosis through localized oxidative stress .

2.2 Antitumor Activity

The compound has been investigated for its antitumor properties, particularly in relation to its interaction with cellular pathways involved in cancer progression. Research has indicated that derivatives of protoporphyrin IX can inhibit tumor growth and promote cell death in various cancer models . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Material Science Applications

3.1 Catalysis

The unique electronic properties of this compound make it a candidate for catalytic applications. Its ability to facilitate electron transfer reactions is being studied for use in artificial photosynthesis and other energy conversion processes .

3.2 Sensor Development

this compound is also being explored for its potential use in sensor technologies due to its sensitivity to environmental changes and ability to undergo reversible redox reactions. These properties are advantageous for creating sensors capable of detecting various analytes, including gases and biomolecules .

Case Studies

Wirkmechanismus

The mechanism of action of N-Phenylprotoporphyrin IX involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that participate in redox reactions. These interactions can modulate biological pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hematoporphyrin: Similar in structure but lacks the phenyl substituent.

Protoporphyrin IX: Another naturally occurring porphyrin with different functional groups.

Mesoporphyrin: Contains ethyl groups instead of vinyl groups.

Uniqueness

The presence of the phenyl substituent and the specific arrangement of functional groups make N-Phenylprotoporphyrin IX unique

Eigenschaften

CAS-Nummer |

80367-89-1 |

|---|---|

Molekularformel |

C40H38N4O4 |

Molekulargewicht |

638.8 g/mol |

IUPAC-Name |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21-phenyl-23H-porphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C40H38N4O4/c1-7-27-22(3)31-18-32-24(5)29(14-16-39(45)46)36(43-32)21-38-30(15-17-40(47)48)25(6)37(44(38)26-12-10-9-11-13-26)20-35-28(8-2)23(4)33(42-35)19-34(27)41-31/h7-13,18-21,41H,1-2,14-17H2,3-6H3,(H,45,46)(H,47,48) |

InChI-Schlüssel |

DBKSOCPRBDIFRO-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C5=CC=CC=C5)C=C6C(=C(C(=N6)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C=C)C=C |

Kanonische SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C5=CC=CC=C5)C=C6C(=C(C(=N6)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C=C)C=C |

Synonyme |

N-phenylprotoporphyrin IX |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.